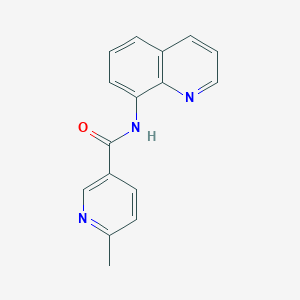
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MQM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MQM is a synthetic molecule that belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities. In
作用机制
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also inhibits the MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis. Furthermore, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation, while inducing apoptosis in cancer cells. In addition, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Furthermore, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also limitations to using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone in lab experiments. It is a relatively new compound, and its safety and toxicity profile are not fully understood. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone. One area of research is to further investigate its mechanism of action and signaling pathways. This will help to better understand how (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone exerts its biological effects and may lead to the development of more potent and specific analogs. Another area of research is to investigate the safety and toxicity profile of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone in animal models and humans. This will help to determine its potential as a therapeutic agent. Finally, research on the pharmacokinetics and pharmacodynamics of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone will be important for determining the optimal dosage and administration route for clinical use.
合成方法
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone is synthesized by the reaction of 6-methyl-3-pyridylmethanol with 6-methoxy-1-tetralone in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts acylation mechanism and yields (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone as a white crystalline powder. The purity of the compound is confirmed by NMR and HPLC analysis.
科学研究应用
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
属性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-14(11-18-12)17(20)19-9-3-4-13-10-15(21-2)7-8-16(13)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBSRTJYIWBACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
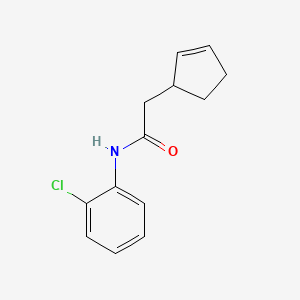
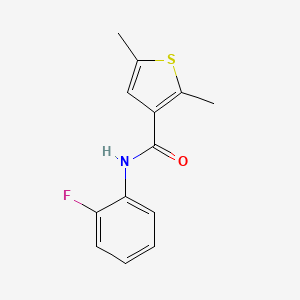
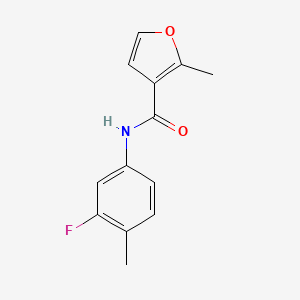
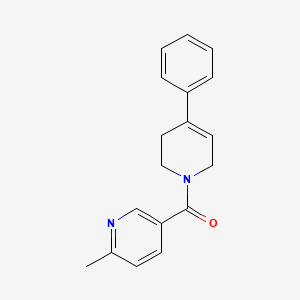
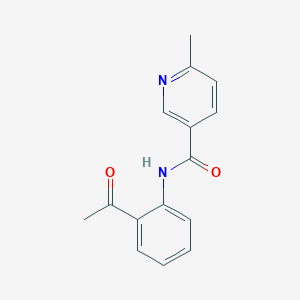
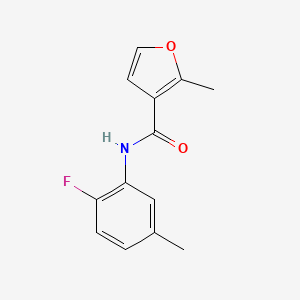
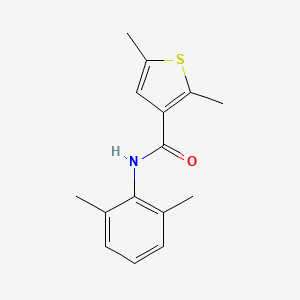
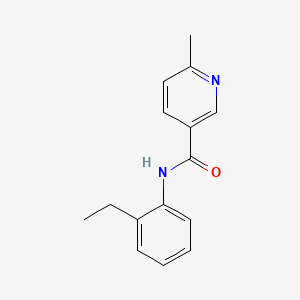
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
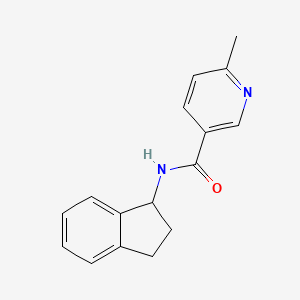
![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
